molecular formula C11H14N4O B1674032 N-(4-Pyridylcarbamoyl)amino 1,2,3,6-tetrahydropyridine CAS No. 102671-35-2

N-(4-Pyridylcarbamoyl)amino 1,2,3,6-tetrahydropyridine

Cat. No. B1674032
M. Wt: 218.26 g/mol
InChI Key: QKXWNCGIAHHUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FR 64822 is a novel non-opioid antinociceptive compound. It displays antinociceptive activities in a variety of assays with mice and rats. It has a strong antinociceptive activity in the acetic acid writhing test (ED50 = 1.8 mg/kg p.o.).

properties

CAS RN

102671-35-2

Product Name

N-(4-Pyridylcarbamoyl)amino 1,2,3,6-tetrahydropyridine

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

1-(3,6-dihydro-2H-pyridin-1-yl)-3-pyridin-4-ylurea

InChI

InChI=1S/C11H14N4O/c16-11(13-10-4-6-12-7-5-10)14-15-8-2-1-3-9-15/h1-2,4-7H,3,8-9H2,(H2,12,13,14,16)

InChI Key

QKXWNCGIAHHUNW-UHFFFAOYSA-N

SMILES

C1CN(CC=C1)NC(=O)NC2=CC=NC=C2

Canonical SMILES

C1CN(CC=C1)NC(=O)NC2=CC=NC=C2

Appearance

Solid powder

Other CAS RN

102671-35-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FR 64822
FR-64822
FR64822
N-(4-pyridylcarbamoyl)amino 1,2,3,6-tetrahydropyridine

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(phenoxycarbonylamino)pyridine (4.284 g), N-amino-1,2,3,6-tetrahydropyridine hydrochloride (4.038 g) and triethylamine (3.036 g) in chloroform (70 ml) was refluxed for 20 hours. After evaporation of chloroform, the residue was extracted with ethyl acetate (200 ml). The extract was washed with water, dried over magnesium sulfate and evaporated in vacuo. The residue was chromatographed on silica gel (52 g) using chloroform to give N-[(4-pyridylcarbamoyl)amino]-1,2,3,6-tetrahydropyridine (2.005 g).
Quantity
4.284 g
Type
reactant
Reaction Step One
Quantity
4.038 g
Type
reactant
Reaction Step One
Quantity
3.036 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Pyridylcarbamoyl)amino 1,2,3,6-tetrahydropyridine
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N-(4-Pyridylcarbamoyl)amino 1,2,3,6-tetrahydropyridine
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N-(4-Pyridylcarbamoyl)amino 1,2,3,6-tetrahydropyridine
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N-(4-Pyridylcarbamoyl)amino 1,2,3,6-tetrahydropyridine
Reactant of Route 5
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N-(4-Pyridylcarbamoyl)amino 1,2,3,6-tetrahydropyridine
Reactant of Route 6
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N-(4-Pyridylcarbamoyl)amino 1,2,3,6-tetrahydropyridine

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